molecular formula C9H12O2 B8547229 Acetic acid toluene

Acetic acid toluene

Cat. No.: B8547229
M. Wt: 152.19 g/mol
InChI Key: XMGZWGBXVLJOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid toluene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The combination of acetic acid and toluene is significant in chemical synthesis processes.

  • Separation Processes : Toluene is employed in azeotropic distillation to separate acetic acid from other organic acids like formic and propionic acids. This method utilizes the formation of azeotropes to enhance the efficiency of separation processes in industrial applications .
Process Description
Azeotropic DistillationUtilizes the formation of azeotropes for efficient separation of acids.
Chemical ReactionsActs as a solvent or reactant in various chemical synthesis reactions.

Pharmaceuticals

Acetic acid plays a crucial role in the pharmaceutical industry:

  • Drug Synthesis : It is used as a solvent and reagent for synthesizing various pharmaceuticals. Acetic acid facilitates reactions such as acetylation, which is essential for producing active pharmaceutical ingredients (APIs) .
  • Formulation : Toluene serves as a solvent for certain drug formulations, enhancing the solubility of active compounds.

Ultrasonic Studies

Recent studies have investigated the ultrasonic properties of binary mixtures of acetic acid and toluene:

  • Acoustic Parameters : Measurements of ultrasonic velocity and density reveal insights into molecular interactions between acetic acid and toluene. Parameters such as adiabatic compressibility and intermolecular free length are calculated, indicating strong hydrogen bonding interactions .
Parameter Value Interpretation
Ultrasonic Velocity (U)Decreases with acetic acid concentrationIndicates reduced mobility due to solute-solvent interactions.
Adiabatic Compressibility (βad)Increases with acetic acid concentrationSuggests formation of hydrogen bonds between molecules.

Industrial Applications

Both compounds are integral to various industrial processes:

  • Production of Vinyl Acetate Monomer : Acetic acid is primarily used to produce vinyl acetate monomer, which is vital for manufacturing polyvinyl acetate and polyvinyl alcohol used in adhesives and coatings .
  • Textile Industry : Acetic acid is utilized in textile printing processes to adjust pH levels and improve dye absorption on fabrics .

Case Study 1: Azeotropic Distillation Process

A process was developed for separating formic acid from a mixture containing acetic acid using toluene as an azeotropic agent:

  • The process involves distilling the mixture with toluene, resulting in the formation of a formic acid/toluene azeotrope that can be separated effectively .
  • The efficiency of this method was validated through spectrophotometric analysis, demonstrating successful separation without degradation of the product quality.

Case Study 2: Ultrasonic Interaction Studies

Research conducted at 303 K revealed significant acoustic properties when mixing acetic acid with toluene:

  • The study highlighted that increasing concentrations of acetic acid led to decreased ultrasonic velocity, indicating stronger intermolecular interactions.
  • The results provided valuable data on how these mixtures behave under different conditions, aiding in the development of applications requiring precise solvent interactions .

Chemical Reactions Analysis

Autoxidation of Toluene in Acetic Acid

Toluene undergoes autoxidation in acetic acid catalyzed by cobaltic acetate at 90°C, yielding benzoic acid as the primary product . Key observations include:

  • Rate dependence : The reaction rate is first-order with respect to both toluene and cobaltic acetate concentrations .

  • Oxygen effects : The rate constant increases with oxygen concentration up to 42% (v/v) but becomes independent at higher oxygen levels .

  • Additives : Small amounts of aldehyde (e.g., benzaldehyde) shorten the induction period, while benzyl alcohol inhibits the reaction .

Reaction Conditions Table

ParameterValue/EffectSource
Temperature90°C
CatalystCobaltic acetate
Oxygen concentrationRate increases up to 42% O₂
Aldehyde addition (0.0374M)Reduces induction period

Chloramine-T-Mediated Chlorination

In aqueous acetic acid, chloramine-T (CAT) chlorinates toluene via electrophilic substitution. Key findings include :

  • Rate laws : First-order in [CAT] and [H⁺]; substrate order varies (e.g., first-order for toluene, zero-order for m-methyl toluene) .

  • Electrophile : AcO⁺HCl (acetyl hypochlorite) is identified as the active species, generated through CAT decomposition in acetic acid .

  • Inhibitors : Acetate ions reduce reaction rates by increasing pH, while p-toluene sulfonamide retards via competitive interactions .

Cellulose Acetate Hydrolysis

In toluene/acetic acid/water mixtures with H₂SO₄, partial hydrolysis of cellulose acetate accelerates due to :

  • Solvent polarity : Toluene enriches the solvation shell with polar components (water/acetic acid), increasing local H⁺ concentration .

  • Kinetics : Hydrolysis rates rise with toluene content (15–34 wt.%), achieving DS ≈ 1.70 (target for derivatization) in 32 hours at 60°C .

Hydrolysis Rate Comparison

Toluene (wt.%)Time to DS 1.70 (h)Catalyst (H₂SO₄ wt.%)
0>325.7
34245.7

Ternary System (Acetic Acid-Toluene-Water)

Phase equilibria studies reveal :

  • Miscibility gaps : At 30°C, water-rich phases contain ≤0.28% toluene, while toluene-rich phases hold ≤1.84% acetic acid .

  • NRTL model : Accurately predicts solubility data up to 55% acetic acid, accounting for vapor-phase association .

Oxygen Solubility

Oxygen solubility in toluene and acetic acid increases with temperature (293–383 K), critical for oxidation kinetics :

  • Henry’s constants : Lower for O₂-toluene (e.g., 2.1 MPa·mol⁻¹ at 383 K) vs. O₂-acetic acid (3.8 MPa·mol⁻¹) .

  • Thermodynamics : Solvation is endothermic (ΔH₀ > 0), driven by entropy gains .

Mechanistic Insights

  • Oxidation : Proceeds via radical chain mechanisms, with Co³⁺ initiating toluene abstraction to form benzyl radicals .

  • Chlorination : Electrophilic attack by AcO⁺HCl on toluene’s aromatic ring or side chain, depending on substituent effects .

  • Solvent interactions : Toluene modulates reaction microenvironments by altering local polarity and catalyst availability .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

acetic acid;toluene

InChI

InChI=1S/C7H8.C2H4O2/c1-7-5-3-2-4-6-7;1-2(3)4/h2-6H,1H3;1H3,(H,3,4)

InChI Key

XMGZWGBXVLJOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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